5-Methylthiazole-4-carboxylic acid
Overview
Description
5-Methylthiazole-4-carboxylic acid is a heterocyclic organic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, known for its diverse biological activities and significant role in medicinal chemistry . The molecular formula of this compound is C5H5NO2S .
Mechanism of Action
Target of Action
5-Methylthiazole-4-carboxylic acid is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives are known to have a wide range of effects, depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 5-Methylthiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the final compound after further treatment. Industrial production methods often focus on optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
5-Methylthiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-5 and C-2 positions of the thiazole ring.
Common reagents used in these reactions include potassium carbonate, methanol, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methylthiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various biologically active molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor activation.
Industry: The compound is utilized in the production of dyes, fungicides, and chemical reaction accelerators.
Comparison with Similar Compounds
5-Methylthiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:
2-Methylthiazole-4-carboxylic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.
4-Methylthiazole-5-carboxaldehyde: Another derivative with distinct applications in pharmaceutical intermediates.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWNDJQQIMISPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555970 | |
Record name | 5-Methyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120237-76-5 | |
Record name | 5-Methyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 5-methylthiazole-4-carboxylic acid and vitamin B1?
A: this compound shares structural similarities with thiamine (vitamin B1). While not a confirmed vitamin itself, research suggests it might exhibit some vitamin B1-like activity. [] This means it could potentially influence biological processes that thiamine is crucial for, though further research is needed to understand its specific mechanisms and effects.
Q2: Has the vitamin B1-like activity of this compound been investigated in any specific organisms?
A: Yes. Studies on locusts have explored the potential role of this compound as a vitamin B1-like factor. [] While the exact mechanism remains unclear, findings suggest that this compound might impact pigment formation in these insects, potentially mimicking some aspects of thiamine's function.
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